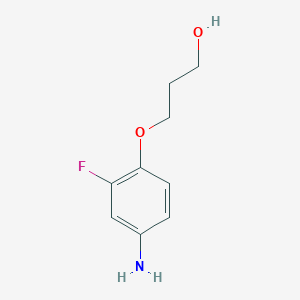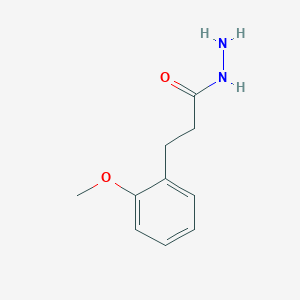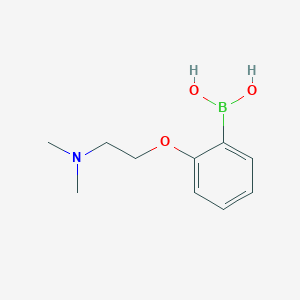
2-(Tetrahydro-2H-pyran-2-ylmethoxy)-5-(trifluoromethyl)aniline
Übersicht
Beschreibung
Wirkmechanismus
2-(THP-2-MeO)-5-(TFM)aniline is believed to act as a Lewis acid in certain reactions, due to its electron-withdrawing trifluoromethyl group. This allows it to interact with electron-rich molecules and facilitate their reaction. In addition, it is believed to act as a hydrogen bond donor, which can facilitate the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
2-(THP-2-MeO)-5-(TFM)aniline has not been studied extensively for its biochemical and physiological effects. However, it is believed to have a low toxicity and is not expected to cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(THP-2-MeO)-5-(TFM)aniline has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and can be synthesized in high yields. In addition, it is soluble in a variety of organic solvents, making it easy to work with. However, it is also relatively unstable and can decompose under certain conditions.
Zukünftige Richtungen
The use of 2-(THP-2-MeO)-5-(TFM)aniline in scientific research and laboratory experiments is still in its infancy. There is still much to be explored in terms of its potential applications, as well as its mechanisms of action. Potential future directions for research include exploring its use as a catalyst in organic reactions, investigating its effects on biochemical and physiological processes, and studying its potential uses in the synthesis of peptides and other compounds. Additionally, further research is needed to determine its stability and shelf life, as well as its safety for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(THP-2-MeO)-5-(TFM)aniline has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as a ligand in the synthesis of coordination complexes, and as a catalyst in organic reactions. In addition, it has been used in the synthesis of peptides, peptidomimetics, and other organic compounds.
Eigenschaften
IUPAC Name |
2-(oxan-2-ylmethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)9-4-5-12(11(17)7-9)19-8-10-3-1-2-6-18-10/h4-5,7,10H,1-3,6,8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQGZOHCWPKZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




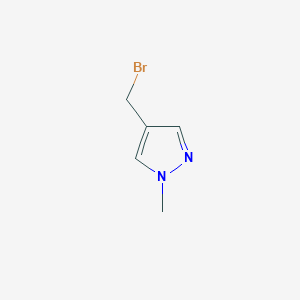
![6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1386036.png)
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine](/img/structure/B1386037.png)

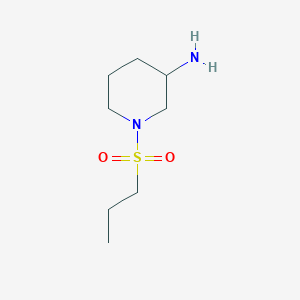
![1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1386043.png)

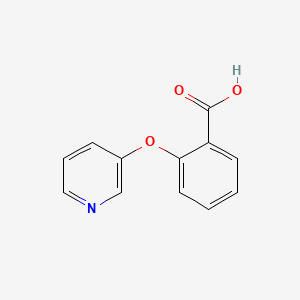
![2-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1386050.png)
